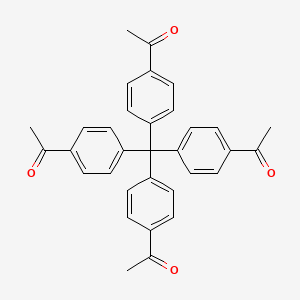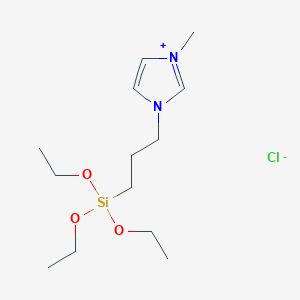
6-(Dimethylamino)naphthalene-2-sulfonic acid
Descripción general
Descripción
This compound belongs to the class of organic compounds known as 2-naphthalene sulfonates . These are organic aromatic compounds that contain a naphthalene moiety that carries a sulfonic acid group at the 2-position . Naphthalene is a bicyclic compound that is made up of two fused benzene rings .
Synthesis Analysis
The synthesis of this compound involves the use of sodium cyanoborohydride in water . Other methods include the use of formaldehyde and Bronner acid in acetonitrile for a short duration, followed by the addition of sodium cyanoborohydride and acetic acid in acetonitrile at 20℃ for 5 hours .Molecular Structure Analysis
The molecular formula of this compound is C12H13NO3S . It has a molecular weight of 251.30 g/mol . The compound has 17 heavy atoms, 10 of which are aromatic .Chemical Reactions Analysis
The surface electronic properties of graphene oxide (GO) were modified through reduction and functionalization . Non-covalent functionalization was found to be superior compared to covalent functionalization due to the formation of few-layer graphene with a low defect content .Physical And Chemical Properties Analysis
This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.3 cm/s . The compound is soluble in water .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 6-(Dimethylamino)naphthalene-2-sulfonic acid:
Fluorescent Probes and Dyes
6-(Dimethylamino)naphthalene-2-sulfonic acid is widely used as a fluorescent probe due to its strong fluorescence properties. It is often employed in biochemical assays to detect and quantify various biological molecules. The compound’s fluorescence can be used to monitor changes in the environment, such as pH or the presence of specific ions, making it a valuable tool in cellular and molecular biology .
Protein Labeling
In protein chemistry, this compound is used to label proteins for various analytical purposes. By attaching the fluorescent tag to proteins, researchers can track protein interactions, conformational changes, and localization within cells. This application is crucial for understanding protein function and dynamics in biological systems .
Environmental Monitoring
6-(Dimethylamino)naphthalene-2-sulfonic acid is also utilized in environmental science to detect pollutants and contaminants. Its fluorescence properties allow for the sensitive detection of trace amounts of hazardous substances in water and soil samples. This application is essential for monitoring environmental health and ensuring compliance with safety regulations .
Chemical Sensors
The compound is used in the development of chemical sensors for detecting various analytes. These sensors can be employed in industrial processes to monitor the concentration of specific chemicals, ensuring optimal conditions and safety. The high sensitivity and specificity of these sensors make them valuable in various industrial applications .
Pharmaceutical Research
In pharmaceutical research, 6-(Dimethylamino)naphthalene-2-sulfonic acid is used to study drug interactions and mechanisms of action. By labeling drugs with this fluorescent compound, researchers can track their distribution and interaction with target molecules within biological systems. This information is critical for drug development and optimization.
Medical Diagnostics
The compound is also employed in medical diagnostics to develop assays for detecting diseases and monitoring health conditions. Its ability to provide sensitive and specific detection makes it a valuable tool in clinical diagnostics, helping to improve the accuracy and reliability of diagnostic tests.
ChemScene Ambeed Sigma-Aldrich DrugBank BenchChem
Mecanismo De Acción
Target of Action
It is known to be an electrophilic reagent that can act as a hydrogen donor and catalyst in organic synthesis .
Mode of Action
6-(Dimethylamino)naphthalene-2-sulfonic acid, also known as MTANa, is an electrophilic reagent. It interacts with its targets by donating hydrogen atoms, which can facilitate various chemical reactions . It can also act as a catalyst, speeding up the rate of these reactions without being consumed in the process .
Biochemical Pathways
It is known to be involved in a variety of organic synthesis reactions, including hydrogenation reactions, peroxidation reactions, and dye reduction reactions . It can also participate in esterification, acylation, alkylation, and condensation reactions in organic synthesis .
Pharmacokinetics
It is known to be soluble in water, forming a weakly basic solution
Result of Action
The molecular and cellular effects of 6-(Dimethylamino)naphthalene-2-sulfonic acid’s action depend on the specific reactions it is involved in. As a hydrogen donor and catalyst, it can facilitate a variety of chemical transformations, leading to the synthesis of new compounds . It can also be used as a dye, a fluorescent agent, and a biological marker .
Action Environment
The action, efficacy, and stability of 6-(Dimethylamino)naphthalene-2-sulfonic acid can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used, and its reactivity can be influenced by the presence of other reactants and the pH of the solution . It is a relatively stable compound, but care should be taken to avoid contact with oxidizing agents and strong acids to prevent hazardous reactions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(dimethylamino)naphthalene-2-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-13(2)11-5-3-10-8-12(17(14,15)16)6-4-9(10)7-11/h3-8H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWGJWPCYRPPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435876 | |
| Record name | 2-Naphthalenesulfonic acid, 6-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34322-51-5 | |
| Record name | 6-(Dimethylamino)-2-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34322-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenesulfonic acid, 6-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide](/img/structure/B3177979.png)
![1,1'-Bis[(11bR)-3,5-dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]ferrocene](/img/structure/B3177994.png)





![11bS-N,N-bis[(1S)-1-(1-naphthalenyl)ethyl]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3178029.png)
![Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-](/img/structure/B3178046.png)